Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . This compound is characterized by its piperidine ring, which is substituted with a benzyl group and an ethoxy-oxopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethoxy-oxopropanoyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The reaction conditions often include temperatures ranging from 2-8°C and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethoxy-oxopropanoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Benzyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Benzyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a synthetic organic compound, falls within the class of piperidine derivatives. Its unique structure, featuring a piperidine ring substituted with a benzyl group and an ethoxy-oxopropanoyl moiety, endows it with significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₂₃NO₅
- Molecular Weight : 333.38 g/mol
- CAS Number : [Insert CAS number if available]
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act by:
- Inhibiting Enzyme Activity : It has shown potential in inhibiting various enzymes that are crucial in metabolic pathways.
- Modulating Receptor Function : The compound can influence receptor activity, leading to downstream biological effects.
Research indicates that the compound's derivatives may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic development in these areas.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. This inhibition occurs at varying concentrations, demonstrating a dose-dependent effect .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MDA-MB-231 | 30 | Inhibition of proliferation |
PDAC (PANC-1) | 50 | Reduced cell viability |
Antimicrobial Activity
In addition to its anticancer effects, derivatives of the compound have been studied for their antimicrobial properties. Research suggests that these derivatives can inhibit the growth of various bacterial strains, indicating a broad spectrum of activity against pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Anticancer Activity :
-
Mechanistic Insights :
- Research utilizing molecular dynamics simulations revealed distinct binding modes for compounds similar to this compound. These studies provided insights into how structural variations influence biological activity and target interactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | Moderate anticancer effects | Different substitution pattern |
Benzyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | Limited studies | Variation in methoxy group |
Properties
IUPAC Name |
benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-2-23-17(21)11-16(20)15-9-6-10-19(12-15)18(22)24-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACXTJMCLJTLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610300 |
Source
|
Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672323-13-6 |
Source
|
Record name | Benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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